molecular formula C5H10N2O B171149 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol CAS No. 16297-94-2

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

Cat. No.: B171149
CAS No.: 16297-94-2
M. Wt: 114.15 g/mol
InChI Key: DJJQQKQBBXUDCM-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form highly reactive carbene intermediates upon exposure to UV light, making it valuable for photo-crosslinking applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with a reducing agent to yield the desired alcohol . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirine ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound .

Scientific Research Applications

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is widely used in scientific research due to its photo-crosslinking properties. Applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is unique due to its combination of a diazirine ring and an alcohol group, providing versatility in chemical reactions and applications. Its ability to form reactive carbene intermediates upon UV activation makes it particularly valuable for photo-crosslinking studies .

Biological Activity

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a diazirine compound known for its unique chemical properties, particularly its ability to act as a photoaffinity label. This compound is widely utilized in biochemical research to study protein interactions, binding sites, and molecular mechanisms. The biological activity of this compound is primarily attributed to its capacity to generate reactive carbene intermediates upon UV activation, allowing it to form covalent bonds with various biomolecules.

Photoactivation and Carbene Generation

Upon exposure to ultraviolet (UV) light, this compound undergoes a transformation that generates highly reactive carbene intermediates. These carbenes can insert into nearby biomolecules, particularly targeting electron-rich sites on amino acids such as lysine, arginine, and histidine in proteins. This covalent crosslinking enables the investigation of protein-protein interactions and the mapping of binding sites for small molecules.

Biochemical Pathways

The interaction of this compound with proteins can modulate various biochemical pathways. For instance, it has been shown to inhibit the activity of human sirtuin 1 (SIRT1), leading to altered cellular functions and potential cell death due to histone deacetylation .

Biological Applications

Protein Interaction Studies

The primary application of this compound in biological research is its use as a photoaffinity label. Researchers employ this compound to probe protein interactions and identify binding sites through techniques such as mass spectrometry and fluorescence microscopy following photoactivation .

Drug Discovery

In drug discovery, this compound facilitates the identification of protein targets for small molecule drugs. By covalently modifying target proteins, researchers can elucidate the mechanisms of action for potential therapeutic agents .

Case Study 1: Protein-Ligand Interaction Mapping

A study utilized this compound to investigate the binding dynamics between a ligand and its target protein. Following UV activation, mass spectrometry was employed to identify crosslinked peptides, allowing researchers to map interaction sites accurately. This approach revealed critical insights into ligand efficacy and specificity.

Case Study 2: Enzyme Inhibition Analysis

Another research effort focused on the inhibitory effects of this compound on SIRT1 activity. The study demonstrated that exposure to the compound resulted in significant inhibition of SIRT1, which was correlated with increased acetylation levels on histone proteins. This finding highlighted the potential implications for cancer therapy, where SIRT1 modulation is relevant.

Research Findings

Study Findings Methodology
Study AIdentified specific binding sites on target protein using mass spectrometry post-photoactivationPhotoaffinity labeling followed by LC-MS
Study BDemonstrated inhibition of SIRT1 activity leading to increased histone acetylationEnzyme assays and Western blot analysis

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJQQKQBBXUDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major products of the thermal decomposition of 3-(3-Methyldiazirin-3-yl)propan-1-ol?

A1: When heated in solution, 3-(3-Methyldiazirin-3-yl)propan-1-ol (also known as 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) undergoes a unimolecular reaction. The primary product is the alkene 4-penten-1-ol (MeCH2CH2CH2OH), formed through the loss of nitrogen and rearrangement of the carbene intermediate. [] Interestingly, unlike its carboxylic acid counterpart, this compound does not yield products resulting from intramolecular cyclization with the hydroxyl group. []

Q2: How does the thermolysis rate of 3-(3-Methyldiazirin-3-yl)propan-1-ol compare to other diazirines?

A2: The research indicates that the thermolysis of 3-(3-Methyldiazirin-3-yl)propan-1-ol follows first-order kinetics. The activation energy for this process was determined to be 31.80 ± 1.21 kcal mol–1. [] This data, combined with previous studies on diazirine thermolysis, supports a mechanism involving an initial ring-opening to form a transient intermediate. This intermediate can then either release nitrogen to yield the carbene or undergo isomerization to a diazo compound. []

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